![molecular formula C8H15ClN2O2 B15069445 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2. It is a white to yellow solid that is used primarily in research and development settings . This compound is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage any hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride: This compound has a similar spirocyclic structure but includes a methyl group, which can alter its chemical properties and reactivity.
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride: Another similar compound with slight variations in the ring structure, affecting its chemical behavior.
Uniqueness
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C8H15ClN2O2 |
|---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
2-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7-10-5-8(6-12-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H |
InChI-Schlüssel |
FXHWZWDRFVUSHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CNC(=O)OC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


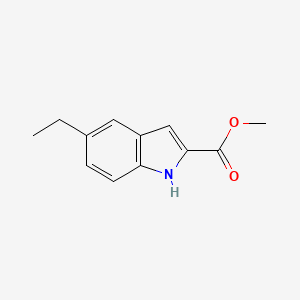

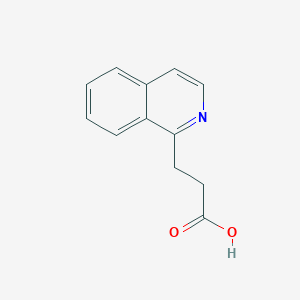

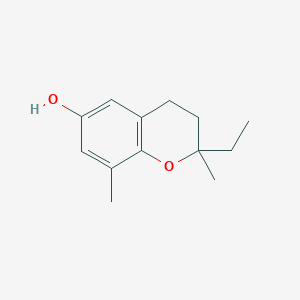

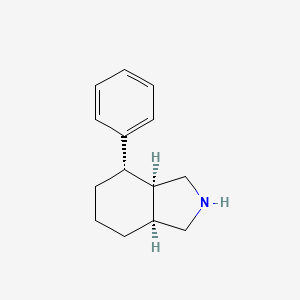
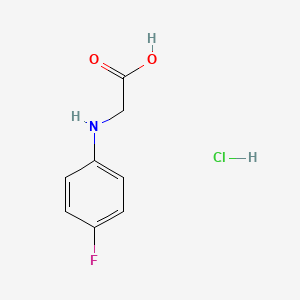
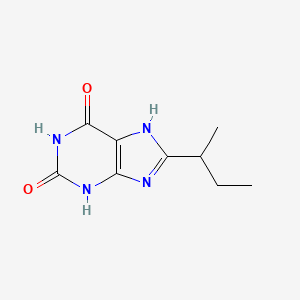
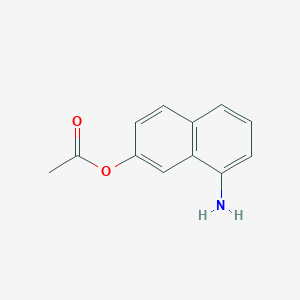
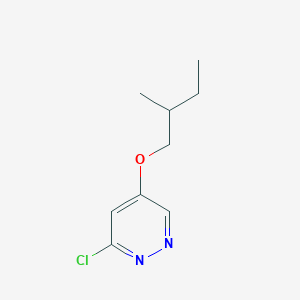

![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
